molecular formula C6H10N4 B351360 N4,N4-Dimethylpyrimidine-4,6-diamine CAS No. 36314-80-4

N4,N4-Dimethylpyrimidine-4,6-diamine

Cat. No.: B351360
CAS No.: 36314-80-4
M. Wt: 138.17g/mol
InChI Key: NAEUTEMXFHEUJC-UHFFFAOYSA-N
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Description

N4,N4-Dimethylpyrimidine-4,6-diamine is a heterocyclic organic compound with the molecular formula C6H10N4. It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at the N4 position and two amino groups at the 4 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method is the methylation of pyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrimidine derivatives .

Scientific Research Applications

N4,N4-Dimethylpyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N4,N4-Dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N4,N4-Dimethylpyrimidine-4,6-diamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, synthesis, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyDetails
Chemical Formula C6H10N4
Molecular Weight 138.1704 g/mol
CAS Number 36314-80-4
Solubility Varies with solvent
Purity >95%

This compound is characterized by its pyrimidine core, which contributes to its diverse biological activities .

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antiviral Properties : Studies have indicated that pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .
  • Antitumor Activity : Research has shown that compounds with similar structures can act as inhibitors of cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antibacterial Effects : The compound has demonstrated activity against certain bacterial strains, suggesting its potential use in treating bacterial infections .
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but likely involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors involved in signaling pathways critical for cell growth and survival.

Quantitative data from binding assays and cellular assays are essential to further elucidate these mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : Combining appropriate pyrimidine precursors under controlled conditions.
  • Purification Techniques : Chromatography is commonly employed to achieve high purity levels necessary for biological testing.

Case Studies and Research Findings

Several studies have highlighted the biological significance of pyrimidine derivatives:

  • Antitumor Activity Study : A study demonstrated that a related compound exhibited significant cytotoxic effects against human cancer cell lines through apoptosis induction .
  • Antiviral Research : Another investigation focused on the antiviral properties of pyrimidines, showing promising results against viral pathogens by inhibiting replication processes .
  • Enzyme Inhibition Analysis : Research indicated that certain derivatives could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUTEMXFHEUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-80-4
Record name 4-N,4-N-dimethylpyrimidine-4,6-diamine
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